

A Technical Guide to the Natural Abundance, Distribution, and Analysis of Olivine Deposits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

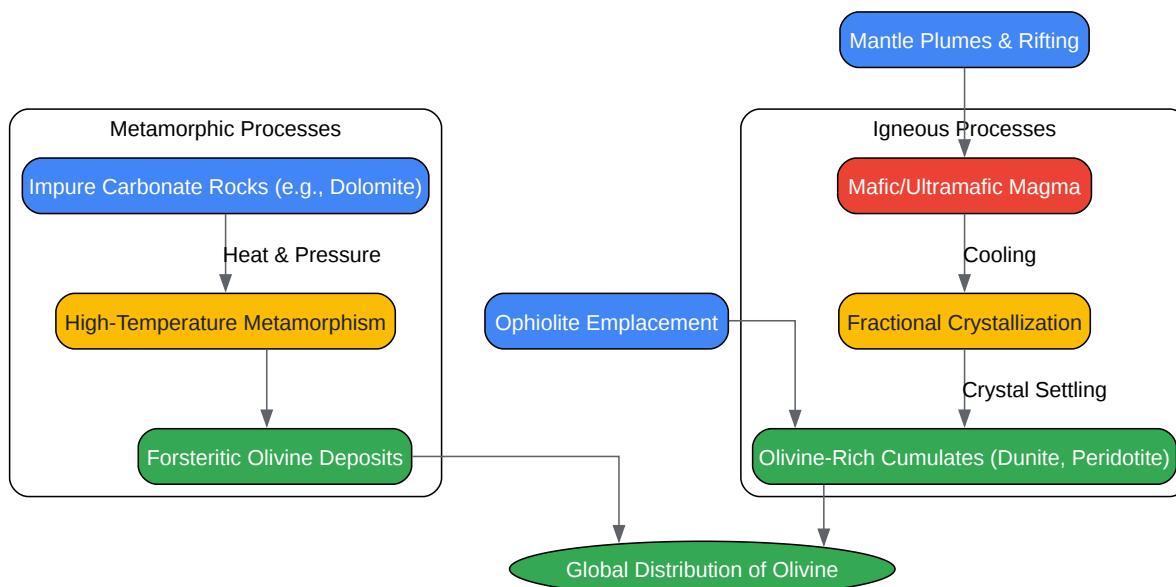
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **olivine**, a silicate mineral of significant interest due to its widespread natural abundance and potential applications. This document details the geological formation, global distribution, and analytical methodologies used to characterize **olivine** deposits, presenting quantitative data in structured tables and outlining experimental protocols. Visualizations of key geological and analytical workflows are provided to facilitate a deeper understanding of the subject matter.

Natural Abundance and Geological Formation of Olivine

Olivine is a nesosilicate mineral with the general chemical formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$, representing a solid solution series between forsterite (Mg_2SiO_4) and fayalite (Fe_2SiO_4).^{[1][2][3]} It is one of the most common minerals in the Earth's subsurface, being the primary component of the upper mantle.^{[1][4][5]}

Geological Formation:


Olivine primarily forms through two main geological processes:

- Igneous Crystallization: **Olivine** has a high crystallization temperature, making it one of the first minerals to crystallize from mafic and ultramafic magmas.^{[4][6]} As the magma cools, **olivine** crystals form and, due to their higher density, may settle at the bottom of the magma

chamber, leading to the formation of **olivine**-rich rocks like dunite and peridotite.^[6] These rocks are commonly found at divergent plate boundaries and hotspots.^[6]

- Metamorphism: **Olivine** can also form during the high-temperature metamorphism of impure carbonate rocks, such as dolomitic limestone.^[1] In these environments, reactions between minerals like quartz and dolomite at elevated temperatures can produce forsteritic **olivine**.

The following diagram illustrates the geological pathways leading to the formation of significant **olivine** deposits.

[Click to download full resolution via product page](#)

Geological pathways to **olivine** deposit formation.

Global Distribution and Major Deposits

Olivine is globally distributed, with significant deposits found in numerous countries. The table below summarizes the abundance of **olivine** in various rock types and highlights major mining locations.

Rock Type	Typical Olivine Abundance (%)	Major Mining/Deposit Locations
Dunite	> 90%	Norway (Åheim), Oman (Semail Ophiolite), New Zealand (Red Hills), USA (North Carolina, Washington)
Peridotite	> 40%	Widespread in ophiolites globally, including Cyprus, California (USA), and Newfoundland (Canada)
Gabbro	Variable, typically < 30%	Bushveld Igneous Complex (South Africa), Stillwater Complex (USA), Sudbury Basin (Canada)
Basalt	Variable, often as phenocrysts	Mid-ocean ridges, Hawaiian Islands (USA), Iceland

Note: This table provides a general overview, and the abundance and economic viability of deposits can vary significantly.

Norway is a leading global producer of **olivine**, with the Åheim deposit being the world's largest commercial **olivine** deposit.^[7] Other significant sources include ultramafic rock distributions in Spain, Italy, and Turkey.^[8]

Experimental Protocols for Olivine Analysis

Accurate characterization of **olivine** is crucial for research and industrial applications. The following sections detail the standard experimental protocols for the identification and analysis of **olivine**.

Petrographic Analysis of Thin Sections

Petrographic analysis is a fundamental technique for identifying **olivine** and observing its textural relationships with other minerals.

Methodology:

- Sample Preparation: A rock sample is cut to a small billet and mounted on a glass slide. It is then ground to a standard thickness of 30 micrometers, creating a thin section.
- Microscopic Examination: The thin section is examined using a polarizing microscope in both plane-polarized light (PPL) and cross-polarized light (XPL).
 - In PPL: **Olivine** is typically colorless to pale green and exhibits high relief.^[9] It often displays irregular fractures and lacks well-defined cleavage.^{[9][10]}
 - In XPL: **Olivine** shows high birefringence, resulting in bright second- to third-order interference colors.^{[9][10]} It exhibits parallel extinction.^[10] Alteration to serpentine along fractures is a common and diagnostic feature.^[10]

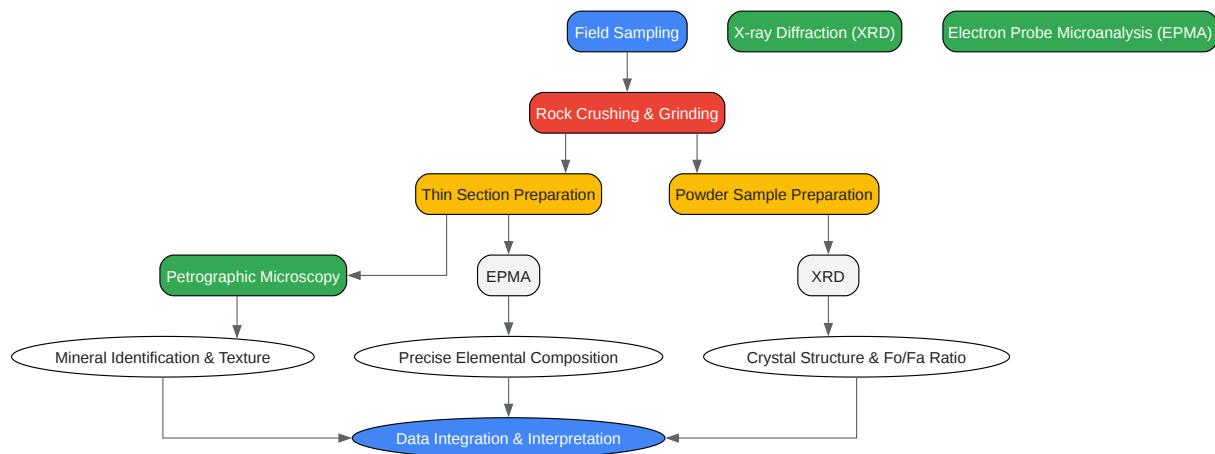
X-ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline structure of **olivine** and to determine the relative proportions of forsterite and fayalite.

Methodology:

- Sample Preparation: A representative sample of the **olivine**-bearing rock is crushed and ground into a fine powder (typically < 62.5 μm).^[11] The powder is then packed into a sample holder.
- Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The instrument measures the angles at which the X-rays are diffracted by the crystal lattice.
- Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus diffraction angle (2θ), is compared to standard diffraction patterns for **olivine** minerals (e.g., from the International Centre for Diffraction Data database). The positions of the diffraction peaks are

used to determine the unit cell parameters, which are correlated with the forsterite-fayalite composition.[4][11]


Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the precise elemental composition of **olivine** at the micrometer scale.

Methodology:

- Sample Preparation: A polished thin section or a grain mount of **olivine** is coated with a thin layer of conductive material (e.g., carbon).
- Data Acquisition: A focused beam of electrons is directed onto the surface of the **olivine** grain. This causes the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).
- Data Analysis: The intensities of the characteristic X-rays from the sample are compared to those from standards of known composition. This allows for the calculation of the weight percent of major and minor elements (e.g., Mg, Fe, Si, Ni, Mn, Ca).[2][6] Analytical conditions such as accelerating voltage and beam current are optimized for the specific elements being analyzed.[12]

The following diagram outlines a typical workflow for the comprehensive analysis of an **olivine** sample.

[Click to download full resolution via product page](#)

A standard workflow for **olivine** sample analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Olivine Using Fe L α in Electron Probe Microanalysis (EPMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. research.vu.nl [research.vu.nl]
- 6. rruff.net [rruff.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. microcksopic.ro [microcksopic.ro]
- 10. Olivine [science.smith.edu]
- 11. meteorites.pdx.edu [meteorites.pdx.edu]
- 12. jsg.utexas.edu [jsg.utexas.edu]
- To cite this document: BenchChem. [A Technical Guide to the Natural Abundance, Distribution, and Analysis of Olivine Deposits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252735#natural-abundance-and-distribution-of-olivine-deposits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com